2-nitro-N-(1,2-oxazol-3-yl)benzamide

Catalog No.
S4466451
CAS No.
M.F
C10H7N3O4
M. Wt
233.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-nitro-N-(1,2-oxazol-3-yl)benzamide

Product Name

2-nitro-N-(1,2-oxazol-3-yl)benzamide

IUPAC Name

2-nitro-N-(1,2-oxazol-3-yl)benzamide

Molecular Formula

C10H7N3O4

Molecular Weight

233.18 g/mol

InChI

InChI=1S/C10H7N3O4/c14-10(11-9-5-6-17-12-9)7-3-1-2-4-8(7)13(15)16/h1-6H,(H,11,12,14)

InChI Key

OGHMSZNNYVWCRM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=NOC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NOC=C2)[N+](=O)[O-]

The exact mass of the compound N-3-isoxazolyl-2-nitrobenzamide is 233.04365571 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-nitro-N-(1,2-oxazol-3-yl)benzamide is a chemical compound characterized by a benzamide structure substituted with a nitro group and a 1,2-oxazole moiety. Its molecular formula is C10H8N4O3C_{10}H_{8}N_{4}O_{3}, and it has a molecular weight of approximately 232.19 g/mol. The compound features a nitro group (-NO₂) at the 2-position of the benzene ring and an oxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms.

Typical of aromatic compounds and amides. Key reactions include:

  • Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions, allowing for the synthesis of various derivatives.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as iron filings in hydrochloric acid or catalytic hydrogenation.
  • Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

These reactions allow for the modification of the compound to explore its chemical properties further.

Research indicates that 2-nitro-N-(1,2-oxazol-3-yl)benzamide exhibits significant biological activities. It has been studied for its potential as an antimicrobial agent, particularly against various bacterial strains. Additionally, compounds with similar structures have shown promise in anti-inflammatory and analgesic activities, suggesting that this compound may also possess these therapeutic properties. Investigations into its mechanism of action reveal that it may interact with specific enzymes or receptors involved in inflammatory pathways.

The synthesis of 2-nitro-N-(1,2-oxazol-3-yl)benzamide can be achieved through several methods:

  • Condensation Reactions: One common method involves the reaction between 2-nitrobenzoic acid and 3-amino-1,2-oxazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
  • Direct Nitroamination: Another approach is to directly introduce the nitro group onto an existing benzamide via electrophilic aromatic substitution.
  • Oxidative Cyclization: The formation of the oxazole ring can be accomplished through oxidative cyclization of an appropriate precursor containing both an amine and a carbonyl group.

These methods highlight the versatility in synthesizing this compound while allowing for modifications to enhance its biological activity.

2-nitro-N-(1,2-oxazol-3-yl)benzamide has potential applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial properties, it could be developed into new antimicrobial agents.
  • Agriculture: Compounds with similar structures have been investigated for their herbicidal properties, suggesting potential use in crop protection.
  • Materials Science: Its unique structure may lend itself to applications in developing new materials with specific optical or electronic properties.

Studies have focused on the interaction of 2-nitro-N-(1,2-oxazol-3-yl)benzamide with biological targets. Preliminary findings suggest that it may inhibit specific enzymes involved in inflammatory processes, which could lead to reduced inflammation and pain relief. Further research is needed to elucidate its full range of interactions and mechanisms of action at the molecular level.

Several compounds share structural similarities with 2-nitro-N-(1,2-oxazol-3-yl)benzamide. Here are some notable examples:

Compound NameStructureUnique Features
N-Methyl-2-(3-methylisoxazol-5-yl)benzamideStructureContains a methylated isoxazole ring; explored for anticancer properties.
IsoxicamStructureExhibits potent anti-inflammatory activity; linked to benzothiazine .
N-(1,2,5-Oxadiazol-3-yl)benzamideStructureKnown for herbicidal applications; different heterocyclic structure .

Uniqueness

The uniqueness of 2-nitro-N-(1,2-oxazol-3-y)benzamide lies in its specific combination of a nitro group and an oxazole moiety within a benzamide framework. This combination may confer distinct biological activities not observed in other similar compounds, particularly in antimicrobial efficacy and potential anti-inflammatory effects.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

233.04365571 g/mol

Monoisotopic Mass

233.04365571 g/mol

Heavy Atom Count

17

Dates

Last modified: 04-15-2024

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